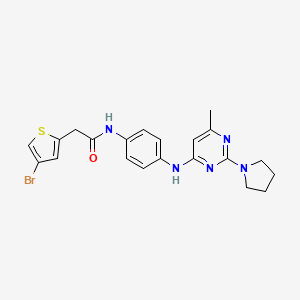![molecular formula C25H24N6O B10829479 (3R)-4-[2-(1H-indol-4-yl)-6-(2-methylpyrazol-3-yl)quinazolin-4-yl]-3-methylmorpholine](/img/structure/B10829479.png)
(3R)-4-[2-(1H-indol-4-yl)-6-(2-methylpyrazol-3-yl)quinazolin-4-yl]-3-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SKLB-197 is a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-related kinase. This kinase is a crucial regulator of the DNA damage response, particularly in response to replication stress. SKLB-197 has shown promising pharmacokinetic properties and could be a potential lead compound for drug discovery targeting ataxia telangiectasia mutated and Rad3-related kinase .
Preparation Methods
The synthesis of SKLB-197 involves the structural optimization of a hit compound through structure-activity relationship studies. The specific synthetic routes and reaction conditions are detailed in the research by Huachao Bin and colleagues . Industrial production methods for SKLB-197 are not widely documented, but the compound’s synthesis typically involves multiple steps of chemical reactions, purification, and characterization to ensure its potency and selectivity.
Chemical Reactions Analysis
SKLB-197 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SKLB-197 might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
SKLB-197 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ataxia telangiectasia mutated and Rad3-related kinase.
Biology: Employed in research to understand the DNA damage response and replication stress.
Medicine: Investigated for its potential as an anti-tumor agent due to its ability to inhibit ataxia telangiectasia mutated and Rad3-related kinase.
Industry: Potentially used in the development of new therapeutic agents targeting DNA damage response pathways.
Mechanism of Action
SKLB-197 exerts its effects by selectively inhibiting ataxia telangiectasia mutated and Rad3-related kinase. This kinase is an important regulator of the DNA damage response, particularly in response to replication stress. By inhibiting this kinase, SKLB-197 disrupts the DNA damage response, leading to the accumulation of DNA damage and ultimately cell death in tumor cells .
Comparison with Similar Compounds
SKLB-197 is unique due to its high selectivity and potency as an inhibitor of ataxia telangiectasia mutated and Rad3-related kinase. Similar compounds include:
VE-821: Another selective inhibitor of ataxia telangiectasia mutated and Rad3-related kinase.
AZD6738: A potent inhibitor of ataxia telangiectasia mutated and Rad3-related kinase with good pharmacokinetic properties.
Ceralasertib: An inhibitor of ataxia telangiectasia mutated and Rad3-related kinase used in clinical trials for cancer treatment.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, potency, and selectivity.
Properties
Molecular Formula |
C25H24N6O |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(3R)-4-[2-(1H-indol-4-yl)-6-(2-methylpyrazol-3-yl)quinazolin-4-yl]-3-methylmorpholine |
InChI |
InChI=1S/C25H24N6O/c1-16-15-32-13-12-31(16)25-20-14-17(23-9-11-27-30(23)2)6-7-22(20)28-24(29-25)19-4-3-5-21-18(19)8-10-26-21/h3-11,14,16,26H,12-13,15H2,1-2H3/t16-/m1/s1 |
InChI Key |
FCNFJRRMUAOHKI-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC3=C2C=C(C=C3)C4=CC=NN4C)C5=C6C=CNC6=CC=C5 |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2C=C(C=C3)C4=CC=NN4C)C5=C6C=CNC6=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]benzamide](/img/structure/B10829399.png)
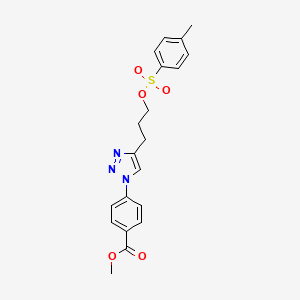
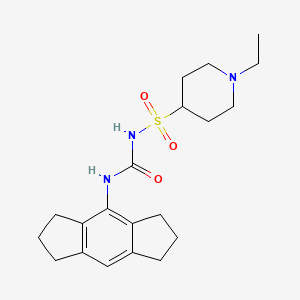
![1-[2-(2-ethylphenoxy)ethyl]azepane;hydrochloride](/img/structure/B10829415.png)
![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride](/img/structure/B10829437.png)
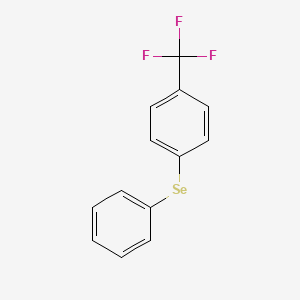
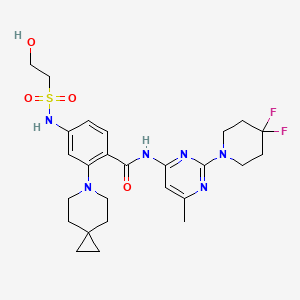
![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B10829455.png)
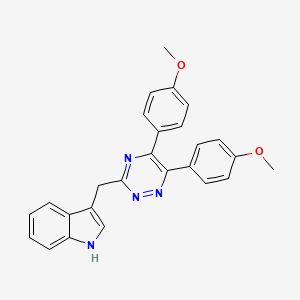
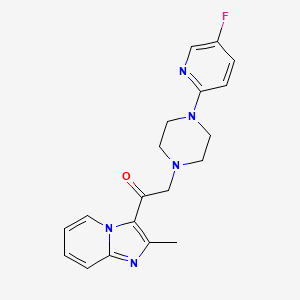

![2-methoxy-6-{(E)-[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10829467.png)
